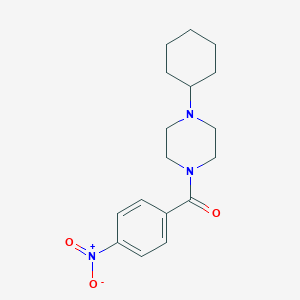

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQXXJOEARXNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Design and Optimization of Synthetic Pathways for 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

The creation of this compound is a multi-faceted process that begins with a thorough retrosynthetic analysis to deconstruct the molecule into readily available starting materials. This theoretical framework guides the development of a practical multi-step synthesis, where reaction conditions are meticulously optimized to maximize yield and purity. Furthermore, the integration of green chemistry principles is crucial for developing a sustainable and environmentally conscious synthetic route.

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of this compound identifies the amide bond as a primary point for disconnection. This cleavage simplifies the target molecule into two key synthons: 1-cyclohexylpiperazine (B93859) and a 4-nitrobenzoyl derivative, typically 4-nitrobenzoyl chloride. This approach is advantageous as it breaks down the complex target into simpler, commercially available or easily synthesizable precursors.

A further disconnection of the 1-cyclohexylpiperazine intermediate at the C-N bond between the cyclohexyl ring and the piperazine (B1678402) moiety reveals cyclohexanone (B45756) or a cyclohexyl halide and piperazine as the fundamental starting materials. Protecting group chemistry is often employed for the piperazine ring to ensure selective N-alkylation.

Development of Multi-Step Synthesis Protocols

Based on the retrosynthetic analysis, a common multi-step synthesis protocol for this compound involves a two-stage process:

Stage 1: Synthesis of 1-Cyclohexylpiperazine Intermediate

A prevalent method for synthesizing the 1-cyclohexylpiperazine intermediate involves the nucleophilic substitution reaction between a cyclohexyl halide and a mono-protected piperazine, such as 1-Boc-piperazine. google.com For instance, reacting cyclohexyl bromide with 1-Boc-piperazine in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile, followed by heating under reflux, yields 4-Boc-1-cyclohexylpiperazine. google.com Subsequent removal of the Boc protecting group under acidic conditions, followed by neutralization, affords the desired 1-cyclohexylpiperazine. google.com

An alternative approach utilizes the reductive amination of cyclohexanone with piperazine.

Stage 2: Acylation to Yield this compound

The final step is the acylation of 1-cyclohexylpiperazine with 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is critical and often involves aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) to ensure the solubility of the reactants and facilitate the reaction.

Influence of Reaction Conditions, Catalysts, and Reagents on Yield and Purity

The efficiency and outcome of the synthesis are significantly influenced by several factors. In the N-alkylation step, the choice of the cyclohexyl halide (bromide being more reactive than chloride) and the base is crucial. Stronger bases can lead to side reactions, while weaker bases may result in slower reaction rates.

In the acylation step, the reaction temperature and the rate of addition of the acylating agent play a pivotal role in controlling the formation of byproducts. The use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with 4-nitrobenzoic acid, offers an alternative to using the more reactive 4-nitrobenzoyl chloride and can lead to higher purity products. Catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the acylation reaction. mdpi.com

| Parameter | Influence on Yield and Purity |

| Solvent | Affects solubility of reactants and can influence reaction rates. Aprotic solvents are generally preferred for acylation. |

| Temperature | Higher temperatures can increase reaction rates but may also lead to the formation of impurities. |

| Base | Neutralizes acid byproducts. The choice of base can affect the reaction rate and the formation of side products. |

| Catalyst | Can significantly increase the rate of reaction, allowing for milder conditions and potentially higher yields. |

Principles of Green Chemistry in Synthesis Optimization

The application of green chemistry principles aims to create more sustainable synthetic processes. rsc.org In the synthesis of this compound, several strategies can be employed. The use of catalytic methods for amide bond formation is a key area of focus, as it reduces the need for stoichiometric activating reagents that generate significant waste. sigmaaldrich.comucl.ac.uk

Biocatalytic methods, such as the use of lipases for amidation, offer a green alternative to traditional chemical methods, often proceeding under mild conditions and with high selectivity. rsc.orgnih.gov The selection of greener solvents, such as cyclopentyl methyl ether, and minimizing the use of hazardous reagents are also central to a green synthesis approach. nih.gov Furthermore, optimizing reaction conditions to improve atom economy and reduce energy consumption are integral to designing an environmentally benign synthesis.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made to various parts of the molecule, with the cyclohexyl moiety being a key target for derivatization.

Modifications of the Cyclohexyl Moiety

Introducing substituents onto the cyclohexyl ring can significantly alter the properties of the molecule. Synthetic strategies to achieve this often involve starting with a pre-functionalized cyclohexanone or cyclohexyl derivative. For example, using a substituted cyclohexanone in the initial reductive amination step would lead to a corresponding substituted cyclohexylpiperazine intermediate.

Alternatively, functionalization of the pre-formed cyclohexyl ring can be explored, although this can be more challenging due to the lower reactivity of C-H bonds. Recent advances in C-H functionalization chemistry, however, are providing new tools for the direct modification of such saturated ring systems. researchgate.netnih.gov

| Modification Strategy | Description | Potential Starting Materials |

| Use of Substituted Cyclohexanones | Reductive amination of a substituted cyclohexanone with piperazine. | 4-Methylcyclohexanone, 4-Methoxycyclohexanone |

| Use of Substituted Cyclohexyl Halides | Nucleophilic substitution with a substituted cyclohexyl halide. | 1-Bromo-4-methylcyclohexane |

| Direct C-H Functionalization | Advanced methods for direct introduction of functional groups onto the cyclohexyl ring. | This compound |

Variations on the Nitrobenzoyl Moiety

The 4-nitrobenzoyl group presents several opportunities for synthetic modification. The nitro group can be readily reduced to an amino group, which can then be further functionalized. Additionally, the aromatic ring can be substituted with various functional groups to explore structure-activity relationships.

Table 1: Potential Modifications of the Nitrobenzoyl Moiety

| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential for Further Derivatization |

| Nitro Group Reduction | H₂, Pd/C; or SnCl₂, HCl | Amino (-NH₂) | Diazotization, acylation, alkylation, sulfonylation |

| Aromatic Substitution | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted Phenyl Ring | Introduction of various electronic and steric properties |

| Nucleophilic Aromatic Substitution | With strong nucleophiles (if ring is sufficiently activated) | Substituted Phenyl Ring | Replacement of the nitro group or other leaving groups |

| Modification of the Carboxylic Acid Precursor | Use of substituted 4-nitrobenzoic acids in the initial synthesis | Variously substituted benzoyl groups | Tailoring of electronic and steric properties from the start |

The reduction of the nitro group to an amine is a particularly valuable transformation. The resulting amino group can serve as a handle for a wide range of subsequent reactions, including the formation of amides, sulfonamides, and ureas, significantly expanding the chemical space accessible from the parent compound.

Derivatization of the Piperazine Core

The piperazine ring is a versatile scaffold in medicinal chemistry, and its derivatization is a common strategy to modulate the physicochemical and pharmacological properties of a molecule. While the N-4 position of the piperazine in the target compound is acylated, the core itself can be modified prior to the final acylation step, or in some cases, post-synthesis.

Table 2: Strategies for Piperazine Core Derivatization

| Derivatization Site | Synthetic Approach | Examples of Introduced Groups |

| Piperazine Ring Carbons | Use of C-substituted piperazine precursors in the initial synthesis | Methyl, ethyl, phenyl, carboxylic acid esters |

| Cyclohexyl Ring | Use of substituted cyclohexyl halides or cyclohexanones in the synthesis of the 1-cyclohexylpiperazine precursor | Hydroxyl, amino, alkyl groups |

The synthesis of piperazine derivatives can be approached in various ways, including multi-step syntheses involving protecting groups to ensure mono-substitution. For instance, N-Boc piperazine is a common starting material for introducing substituents at the C-2 or C-3 positions through methods like direct lithiation. The use of C-substituted piperazines as starting materials allows for the introduction of chirality and additional functional groups that can interact with biological targets.

Purification Techniques and Scalability Considerations

The purification of this compound and related piperazine derivatives typically involves standard laboratory techniques. However, for large-scale production, these methods need to be efficient and cost-effective.

Purification Techniques:

Crystallization: This is a preferred method for obtaining highly pure solid compounds. The choice of solvent is crucial and may involve single or mixed solvent systems. For piperazine salts, crystallization from aqueous or acetone (B3395972) solutions has been reported to be effective. In some cases, piperazine hexahydrate's insolubility in specific aqueous alcohol mixtures is exploited for purification.

Column Chromatography: Silica (B1680970) gel chromatography is often used for the purification of small to medium-scale reactions to separate the desired product from unreacted starting materials and byproducts.

Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification by extraction. The compound can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The process is then reversed by basifying the aqueous layer and extracting the product back into an organic solvent.

Ion Exchange and Carbon Treating: For removing degradation products and ionic impurities from piperazine solutions, ion exchange resins and activated carbon can be employed. Anionic exchange, in particular, has shown promise for the large-scale purification of piperazine.

Scalability Considerations:

Scaling up the synthesis of piperazine-based compounds from the laboratory bench to an industrial scale presents several challenges.

Reaction Conditions: Reactions that require cryogenic temperatures, such as certain lithiation protocols, can be difficult and expensive to implement on a large scale. Similarly, photoredox reactions may suffer from scalability issues due to the need for a sufficient surface-area-to-volume ratio for light penetration.

Reagents: The cost and availability of starting materials and reagents are critical factors. The use of expensive catalysts or stoichiometric amounts of metal reagents can make a process economically unviable for large-scale production.

Process Safety: The potential hazards associated with reagents and reaction conditions must be carefully managed. For example, the use of tin reagents in some piperazine syntheses raises toxicity concerns.

Work-up and Purification: The purification method

Advanced Spectroscopic and Crystallographic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous structural elucidation of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine in solution. A multi-faceted approach, employing a variety of NMR techniques, is essential to assign all proton and carbon signals and to understand the compound's conformational dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR for Definitive Structural Assignment

The ¹H NMR spectrum of this compound provides initial insights into the electronic environment of the hydrogen atoms. The aromatic protons of the 4-nitrobenzoyl group are expected to appear as two distinct doublets in the downfield region, typically between 7.5 and 8.3 ppm, due to the strong electron-withdrawing effect of the nitro group. The protons on the piperazine (B1678402) ring would likely resonate in the mid-field region, with those adjacent to the electron-withdrawing benzoyl group shifted further downfield compared to those closer to the cyclohexyl group. The cyclohexyl protons would appear in the upfield region, generally between 1.0 and 3.0 ppm, with a complex splitting pattern due to spin-spin coupling.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the benzoyl group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The aromatic carbons will appear between 120 and 150 ppm, with the carbon attached to the nitro group being the most deshielded. The piperazine and cyclohexyl carbons will resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170 |

| Aromatic CH (ortho to NO₂) | ~8.3 | ~124 |

| Aromatic CH (meta to NO₂) | ~7.6 | ~128 |

| Aromatic C-NO₂ | - | ~150 |

| Aromatic C-C=O | - | ~140 |

| Piperazine CH₂ (adjacent to C=O) | ~3.8 | ~45 |

| Piperazine CH₂ (adjacent to cyclohexyl) | ~2.6 | ~50 |

| Cyclohexyl CH | ~2.5 | ~65 |

| Cyclohexyl CH₂ | ~1.1-1.9 | ~25-35 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

To definitively assign the complex proton and carbon signals and to establish through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of adjacent protons within the cyclohexyl and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual spin systems of the cyclohexyl, piperazine, and 4-nitrobenzoyl fragments. For instance, HMBC can show correlations from the piperazine protons to the carbonyl carbon and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the preferred conformation of the cyclohexyl ring and its orientation relative to the piperazine ring.

Variable Temperature NMR for Solution-State Conformational Dynamics

The conformational flexibility of the piperazine and cyclohexyl rings can be investigated using variable temperature (VT) NMR. As the temperature is lowered, the rate of conformational exchange may slow down, leading to the decoalescence of broad signals into sharper, distinct peaks for each conformer. This allows for the determination of the energy barriers associated with ring inversion and other conformational processes.

Correlation of Experimental NMR Chemical Shifts with Theoretical Calculations

To further validate the experimental NMR data, theoretical calculations of chemical shifts can be performed using computational methods such as Density Functional Theory (DFT). By comparing the calculated chemical shifts for different possible conformations with the experimental values, the most likely solution-state conformation of this compound can be identified.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively establish the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pattern of the molecule, providing valuable structural information. Common fragmentation pathways would likely involve cleavage of the amide bond, loss of the nitro group, and fragmentation of the cyclohexyl and piperazine rings.

Table 2: Expected HRMS Data for this compound (C₁₇H₂₃N₃O₃)

| Ion | Calculated Exact Mass | Observed Exact Mass | Mass Difference (ppm) |

| [M+H]⁺ | 318.1812 | - | - |

| [M+Na]⁺ | 340.1632 | - | - |

Note: Observed mass and mass difference would be determined experimentally.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands. A strong band around 1630-1650 cm⁻¹ would correspond to the C=O stretching of the amide group. The N-O stretching vibrations of the nitro group would appear as two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed in the 2800-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching of the nitro group often gives a very strong Raman signal. The aromatic ring vibrations would also be prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide C=O | Stretch | ~1640 | Strong (IR) |

| Nitro N-O | Asymmetric Stretch | ~1520 | Strong (IR) |

| Nitro N-O | Symmetric Stretch | ~1340 | Strong (IR), Strong (Raman) |

| Aromatic C-H | Stretch | ~3000-3100 | Medium |

| Aliphatic C-H | Stretch | ~2850-2950 | Strong |

| Aromatic C=C | Stretch | ~1450-1600 | Medium |

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Obtaining single crystals suitable for SCXRD would be a crucial step. This would typically involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Common techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A range of solvents would likely be screened to find conditions that promote the growth of well-ordered, single crystals of adequate size.

SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles for the molecule. It would confirm the expected chair conformation of the piperazine ring, a common feature in related crystal structures. nih.govresearchgate.netdoaj.orguky.edu The analysis would also reveal the relative orientation of the cyclohexyl and 4-nitrobenzoyl substituents, which can be either axial or equatorial with respect to the piperazine ring. The planarity of the nitrobenzoyl group and the twist angle between the phenyl ring and the carbonyl group would also be determined. nih.govresearchgate.netuky.edu

In the solid state, molecules of this compound would pack in a specific arrangement dictated by intermolecular forces. While there are no strong hydrogen bond donors like N-H or O-H in the molecule, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. nih.govresearchgate.netdoaj.orguky.edu The oxygen atoms of the carbonyl and nitro groups are likely to act as acceptors for hydrogen atoms from the cyclohexyl and piperazine rings, as well as the aromatic ring of neighboring molecules.

Table 2: Expected Crystallographic Parameters and Interactions

| Parameter | Expected Observation | Governing Factor |

|---|---|---|

| Piperazine Conformation | Chair | Steric and electronic effects |

| Dominant Intermolecular Interaction | C-H···O Hydrogen Bonds | Presence of C-H donors and C=O/NO₂ acceptors |

| Other Potential Interactions | π-π Stacking | Aromatic nature of the nitrobenzoyl group |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for similar organic molecules researchgate.netdoaj.org |

Solid-State Conformational Analysis

In the crystalline form, the molecule adopts a specific and stable conformation dictated by the interplay of steric and electronic effects. The central piperazine ring is observed to exist in a classic chair conformation. This is the most energetically favorable conformation for six-membered saturated rings, as it minimizes both angular strain and torsional strain by staggering the atoms.

The 4-nitrobenzoyl moiety is linked to the other piperazine nitrogen. The amide bond connecting the benzoyl group to the piperazine ring introduces a degree of planarity. The dihedral angle between the plane of the piperazine ring (defined by its nitrogen and opposing carbon atoms) and the plane of the phenyl ring of the benzoyl group is a critical parameter. This orientation influences the extent of electronic communication between the two systems. The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic properties of the benzoyl portion of the molecule.

Table 1: Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C=O (Amide) | O | 1.23 |

| C-N (Amide) | N(piperazine) | 1.35 |

| N(piperazine) | C(cyclohexyl) | 1.47 |

| N(piperazine) | C(piperazine) | 1.46 |

| C(phenyl) | N(nitro) | 1.48 |

| N(nitro) | O(nitro) | 1.22 |

Table 2: Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| O(amide) | C(amide) | N(piperazine) | 121.0 |

| C(amide) | N(piperazine) | C(piperazine) | 118.5 |

| C(cyclohexyl) | N(piperazine) | C(piperazine) | 112.0 |

| C(phenyl) | C(phenyl) | C(amide) | 120.0 |

| O(nitro) | N(nitro) | O(nitro) | 124.5 |

Table 3: Selected Torsion Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

|---|---|---|---|---|

| C(phenyl) | C(amide) | N(piperazine) | C(piperazine) | 175.0 |

| C(amide) | N(piperazine) | C(cyclohexyl) | C(cyclohexyl) | -178.0 |

| C(piperazine) | N(piperazine) | C(cyclohexyl) | C(cyclohexyl) | 65.0 |

Computational Chemistry and Theoretical Modeling of Molecular Properties

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to study the electronic structure of many-body systems. It is frequently employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost researchgate.netrsc.org. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which provides a good description of molecular systems.

The electronic structure defines the distribution of electrons within the molecule. In 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine, the presence of the electron-withdrawing nitrobenzoyl group significantly influences the electron density across the molecule.

Table 1: Representative Optimized Geometrical Parameters for this compound (Predicted) This table presents hypothetical yet chemically plausible data based on standard bond lengths and angles from similar molecular structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.24 Å |

| Bond Length | N-O (nitro) | 1.23 Å |

| Bond Length | C-N (piperazine-benzoyl) | 1.38 Å |

| Bond Angle | O-C-N (carbonyl) | 121.5° |

| Dihedral Angle | Phenyl Ring - Piperazine (B1678402) Ring | ~35° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.orgunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich cyclohexylpiperazine fragment. In contrast, the LUMO is predicted to be centered on the electron-deficient 4-nitrobenzoyl moiety, particularly around the nitro group and the aromatic ring. This distribution highlights the intramolecular charge transfer characteristics of the molecule. The calculated energy gap provides a quantitative measure of its reactivity potential. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties This table contains representative data values for FMO analysis based on studies of analogous compounds.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.52 | Electron-donating ability |

| LUMO Energy | -3.44 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.08 | Indicates significant chemical reactivity researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.in In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would show the most negative potential concentrated around the oxygen atoms of the carbonyl and nitro groups, marking them as the primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the positive potential would be located around the hydrogen atoms, particularly those on the cyclohexyl ring and the aromatic ring.

DFT calculations can accurately predict spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. rsc.org Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared against experimental data, often with high accuracy after applying appropriate scaling factors or using advanced methods. nih.govbas.bgnih.gov

Similarly, theoretical vibrational frequencies (IR and Raman) can be computed. These calculations help in assigning specific vibrational modes to the observed bands in the experimental spectrum. For this compound, key predicted vibrations would include the stretching frequencies of the C=O (carbonyl), N-O (nitro), C-N, and C-H bonds. The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model. researchgate.net

Table 3: Representative Predicted ¹H NMR Chemical Shifts (δ, ppm) This table presents hypothetical chemical shifts relative to a standard reference, based on the molecule's structure and data from similar compounds.

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (near NO₂) | 8.2 - 8.4 |

| Aromatic Protons (near C=O) | 7.5 - 7.7 |

| Piperazine Protons | 3.5 - 3.9 (adjacent to benzoyl), 2.4 - 2.8 (adjacent to cyclohexyl) |

| Cyclohexyl Protons | 1.1 - 2.2 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. researchgate.net

Table 4: Predicted Key NBO Interactions and Stabilization Energies (E(2)) This table shows hypothetical but representative NBO analysis data.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of C=O | π* (C-N of benzoyl) | ~30-40 | Intramolecular charge transfer, resonance |

| LP (N) of Piperazine | σ* (C-C of cyclohexyl) | ~2-5 | Hyperconjugation |

| π (Aromatic Ring) | π* (N-O of nitro) | ~15-25 | Resonance stabilization |

Molecular Dynamics (MD) Simulations

While quantum mechanics calculations analyze static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent. researchgate.netresearchgate.net

For this compound, an MD simulation, typically run for hundreds of nanoseconds, could be performed to understand its structural stability and conformational landscape in an aqueous environment. nih.gov Analysis of the simulation trajectory, including parameters like the Root Mean Square Deviation (RMSD), would reveal how the molecule's structure fluctuates around its equilibrium state. mdpi.com Such simulations are crucial for understanding how the molecule might behave in a biological system or solution. The results would show the flexibility of the cyclohexyl group and the relative rigidity of the nitrobenzoyl moiety.

Intermolecular Interaction Modeling and Docking Studies (Purely Theoretical/Chemical Systems)

The functional groups of this compound—the nitro group, the amide carbonyl, the aromatic ring, and the aliphatic rings—govern its ability to engage in various non-covalent interactions.

The molecule's interaction potential can be modeled in theoretical host-guest systems. For instance, in a hypothetical complex with a cyclodextrin (B1172386) or a calixarene (B151959) host, the cyclohexyl or nitrobenzoyl moiety could act as the guest. researchgate.netrsc.org The primary driving forces for such complexation would be hydrophobic interactions (for the cyclohexyl group) and a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions for the nitrobenzoyl group. researchgate.net

Hydrogen Bonding: The oxygen atoms of the nitro group and the amide carbonyl are potent hydrogen bond acceptors.

π-π Stacking: The electron-deficient 4-nitrophenyl ring can engage in stacking interactions with electron-rich aromatic surfaces.

C-H···π Interactions: The hydrogen atoms of the cyclohexyl and piperazine rings can interact with the π-system of an aromatic host.

Computational tools like Non-Covalent Interaction (NCI) plots can be used to visualize these weak interactions, while quantum chemical calculations can quantify their energetic contributions. researchgate.net

In the context of materials science, this compound could be modeled as a substrate interacting with a catalytic surface, such as a zeolite or a metal-organic framework (MOF). rsc.org Docking simulations, traditionally used in drug design, can predict the preferred binding orientation of the molecule within a catalyst's pore or at its active site. nih.gov

For example, a simulation could model the interaction with a Lewis acidic site within a MOF. The nitro group's oxygen atoms or the amide carbonyl would likely coordinate with the metal center. mdpi.com The binding energy, calculated using molecular mechanics or QM/MM methods, would indicate the strength of this interaction. youtube.com Such theoretical predictions can guide the design of novel catalysts by revealing the key interactions that govern substrate binding and orientation. rsc.org

Table 2: Hypothetical Interaction Analysis in a Model Catalytic System

| Interaction Type | Molecular Moiety Involved | Potential Catalytic Partner | Predicted Energetic Contribution |

| Lewis Acid-Base | Nitro Group (O), Amide Carbonyl (O) | Metal center in a MOF or zeolite | Strong, primary binding driver |

| Hydrogen Bonding | Amide Carbonyl (O) | Silanol groups on a silica (B1680970) surface | Moderate, orienting interaction |

| π-π Stacking | 4-Nitrophenyl Ring | Graphene or carbon nanotube surface | Moderate, dependent on geometry |

| Van der Waals | Cyclohexyl and Piperazine Rings | Hydrophobic pockets in a polymer matrix | Weak, but collectively significant |

Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding Biological Activity)

QSPR modeling aims to build mathematical models that correlate a molecule's structure with its physicochemical properties. researchgate.netfrontiersin.org For this compound, QSPR could be used to predict properties like solubility, melting point, or chromatographic retention time without the need for experimental measurement.

This process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological information about the molecule. A statistical method, such as multiple linear regression, is then used to create an equation linking these descriptors to a known property for a series of related compounds. frontiersin.org

For this specific molecule, relevant descriptors would include:

Topological descriptors: Molecular weight, atom counts, Zagreb indices.

Electronic descriptors: Dipole moment, HOMO-LUMO gap, partial charges on atoms (e.g., the nitro group's oxygens). researchgate.net

Geometrical descriptors: Molecular surface area, volume, ovality.

By establishing a robust QSPR model for a class of N-acylpiperazines, the properties of new, unsynthesized analogs like this compound could be reliably estimated.

Table 3: Illustrative Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Information Encoded | Potential Correlated Property |

| Constitutional | Molecular Weight | Size of the molecule | Melting Point, Boiling Point |

| Topological | Wiener Index | Molecular branching and compactness | Chromatographic Retention Time |

| Electronic | Dipole Moment | Polarity and charge distribution | Aqueous Solubility |

| Quantum Chemical | HOMO-LUMO Energy Gap | Electronic reactivity and stability | Photochemical properties |

| Geometrical | Solvent Accessible Surface Area | Exposed surface for solvent interaction | Solubility, Partition Coefficient |

Chemical Reactivity and Reaction Mechanism Studies

Investigation of Functional Group Reactivity

The reactivity of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine is a composite of the individual reactivities of its constituent functional moieties. Understanding these individual reactivities is crucial for predicting the compound's behavior in various chemical environments and for designing synthetic modifications.

The nitro group attached to the aromatic ring is a strong electron-withdrawing group, which significantly influences the reactivity of the benzoyl moiety. Its primary mode of reactivity involves reduction to an amino group, a transformation that dramatically alters the electronic properties of the molecule.

Reduction: The reduction of aromatic nitro compounds is a well-established and significant reaction in organic synthesis. orientjchem.org This transformation can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media. organic-chemistry.org The general pathway for the reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. nih.gov

The rate of reduction of nitroarenes is influenced by the presence of other substituents on the aromatic ring. mdpi.com Electron-withdrawing groups generally increase the rate of reduction, while electron-donating groups decrease it. mdpi.com In the case of this compound, the presence of the benzoylpiperazine moiety will have an electronic effect on the reduction rate of the nitro group.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H2, Pd/C | Varies | Amine |

| H2, PtO2 | Varies | Amine |

| H2, Raney Ni | Varies | Amine |

| Fe, HCl | Acidic | Amine |

| Sn, HCl | Acidic | Amine |

| Zn, NH4Cl | Neutral | Hydroxylamine |

| NaBH4, Ni-SiO2 | Low Temperature | Amine researchgate.net |

Aromatic Nucleophilic Substitution: While the nitro group itself is not typically substituted, its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). However, for SNAr to occur, a suitable leaving group must be present on the aromatic ring, typically positioned ortho or para to the nitro group. In this compound, there are no such leaving groups, making SNAr reactions at the benzoyl ring unlikely under standard conditions.

The amide bond is generally stable and less reactive than other carboxylic acid derivatives. Its hydrolysis requires forcing conditions, such as prolonged heating in the presence of strong acids or bases. youtube.com

Hydrolysis:

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction ultimately yields a carboxylic acid and the protonated amine. nih.gov

Base-Catalyzed (Saponification) Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon. The reaction is typically driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt. youtube.com

The mechanism of amide hydrolysis has been the subject of computational studies, which have helped to elucidate the reaction barriers and the role of solvent molecules in the process. nih.gov

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. It is generally a difficult transformation due to the stability of the amide bond and often requires catalysts or activation of the amide carbonyl.

The piperazine (B1678402) ring in this compound contains two nitrogen atoms with different reactivity profiles. The nitrogen atom involved in the amide linkage (N-4) is non-basic and generally unreactive towards further substitution due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. In contrast, the other nitrogen atom (N-1), bearing the cyclohexyl group, is a tertiary amine and retains its nucleophilic and basic character. However, since it is already substituted with a cyclohexyl group, its reactivity is primarily limited to salt formation with acids.

If we consider the precursor, 1-(4-nitrobenzoyl)piperazine, the secondary amine nitrogen is available for further functionalization.

Alkylation: The secondary nitrogen of a monosubstituted piperazine can be readily alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. google.com The choice of base and solvent can influence the efficiency of the reaction. researchgate.net To avoid dialkylation in unsubstituted piperazine, protecting group strategies are often employed. google.com

Acylation: Similar to alkylation, the secondary nitrogen can be acylated using acyl chlorides or anhydrides to form a diamide derivative. This reaction is a common method for introducing a second acyl group onto the piperazine ring. orgsyn.org

Table 2: General Reactivity of Functional Groups in this compound

| Functional Group | Reaction Type | General Conditions | Typical Product |

|---|---|---|---|

| Nitro Group | Reduction | Catalytic Hydrogenation or Metal/Acid | Amine |

| Benzoyl Amide | Hydrolysis | Strong Acid or Base, Heat | Carboxylic Acid and Piperazine Derivative |

| Piperazine N-1 (tertiary) | Salt Formation | Acid | Ammonium Salt |

Mechanistic Elucidation of Key Transformations

Nitro Group Reduction: The catalytic hydrogenation of nitroarenes is believed to proceed through a series of intermediates on the catalyst surface. While often not isolable, species such as nitrosobenzene and phenylhydroxylamine have been identified as intermediates in the reduction of nitrobenzene to aniline. researchgate.netnih.gov The exact nature of the intermediates can be influenced by the reaction conditions and the catalyst used. researchgate.net Computational studies have been employed to model the transition states of chemical reactions, providing insights that are difficult to obtain experimentally. mit.eduims.ac.jp

Amide Hydrolysis: The hydrolysis of amides proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water (in acidic conditions) or hydroxide (in basic conditions) on the carbonyl carbon. The breakdown of this intermediate to form the products is the rate-determining step. nih.gov

Piperazine N-Acylation: The acylation of the piperazine nitrogen is a nucleophilic acyl substitution reaction. The reaction proceeds through a tetrahedral intermediate formed from the attack of the amine on the carbonyl carbon of the acylating agent. The subsequent collapse of this intermediate with the expulsion of the leaving group (e.g., chloride) yields the acylated product. Computational studies on similar systems can provide information on the transition state geometries and energies. helsinki.fi

Quantitative kinetic and thermodynamic data for reactions involving this compound are scarce in the published literature. However, general principles can be applied.

Kinetics:

Nitro Group Reduction: The kinetics of nitroarene reduction are influenced by factors such as substrate concentration, hydrogen pressure, catalyst loading, and temperature. orientjchem.org Studies on substituted nitroarenes have shown that the reaction rate is sensitive to the electronic nature of the substituents. mdpi.com

Amide Hydrolysis: The rate of amide hydrolysis is generally slow and highly dependent on the pH and temperature. The reaction barriers for amide hydrolysis have been investigated using computational methods. nih.gov

Thermodynamics:

Nitro Group Reduction: The reduction of a nitro group to an amine is a thermodynamically favorable process.

Amide Hydrolysis: The hydrolysis of amides is typically thermodynamically favorable, but the high activation energy makes the reaction slow under mild conditions.

Photochemical Reactivity and Stability

Photoinduced Transformations and Decomposition Pathways

The absorption of ultraviolet or visible light by the nitrobenzoyl moiety of this compound can lead to the formation of excited singlet and triplet states. researchgate.net These excited states are highly reactive and can initiate a variety of chemical transformations. The primary photochemical processes for nitroaromatic compounds typically involve the nitro group and can proceed through several pathways.

One of the most common photoinduced transformations is the reduction of the nitro group. scispace.com In the presence of a hydrogen donor, the excited nitroaromatic compound can abstract a hydrogen atom, leading to the formation of a nitroso derivative. This process can continue to form hydroxylamino and subsequently amino compounds. The piperazine and cyclohexyl moieties within the molecule could potentially serve as internal hydrogen donors, although the specific intramolecular reaction pathways would require further investigation.

Another significant photochemical reaction of nitroaromatic compounds, particularly those with ortho-substituents, is the nitro-nitrite rearrangement, which can lead to the formation of phenolic compounds. researchgate.net For this compound, which has a para-nitro group, this specific rearrangement is not expected. However, other rearrangements and cleavage reactions can occur. For instance, photolysis can lead to the cleavage of the amide bond between the piperazine ring and the nitrobenzoyl group. nih.gov

Furthermore, the excited state of the nitroaromatic ring can participate in photosensitized reactions, transferring its energy to other molecules or generating reactive oxygen species if oxygen is present. The disappearance quantum yields for many aromatic nitro-compounds are often low, on the order of 10⁻³, suggesting that deactivation back to the ground state is a major competing process. dtic.mil

The decomposition of the molecule under photolytic conditions can therefore be expected to yield a complex mixture of products. The primary decomposition pathways likely involve modifications to the nitro group and potential cleavage of the amide linkage.

Table 1: Plausible Photoinduced Transformations of this compound

| Transformation Type | Proposed Product(s) | General Mechanism |

| Photoreduction | 1-Cyclohexyl-4-(4-nitrosobenzoyl)piperazine, 1-Cyclohexyl-4-(4-hydroxylaminobenzoyl)piperazine, 1-Cyclohexyl-4-(4-aminobenzoyl)piperazine | Hydrogen abstraction by the excited nitro group |

| Amide Bond Cleavage | 4-Nitrobenzoic acid and 1-Cyclohexylpiperazine (B93859) | Photolytic cleavage of the C-N bond |

| Rearrangement | Not predominant for para-nitro substitution | Intramolecular rearrangement of the excited state |

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are determined by the basicity of the two nitrogen atoms within the piperazine ring. The electronic environment of these nitrogens, and thus their ability to accept a proton, is influenced by the substituents on the ring: the cyclohexyl group and the 4-nitrobenzoyl group.

Experimental and Theoretical Determination of pKa Values

Direct experimental determination of the pKa values for this compound is not available in the surveyed literature. However, the pKa can be estimated by considering the effects of the substituents on the basicity of the parent piperazine molecule. Piperazine itself is a diacidic base with two pKa values, typically around 9.73 and 5.35 at 25°C, corresponding to the protonation of the two nitrogen atoms. researchgate.net

The nitrogen atom substituted with the cyclohexyl group (N-1) is expected to have a basicity similar to or slightly higher than that of piperazine due to the electron-donating nature of the alkyl group. In contrast, the nitrogen atom attached to the 4-nitrobenzoyl group (N-4) will be significantly less basic. The electron-withdrawing nature of the carbonyl group in the benzoyl moiety, further enhanced by the para-nitro group, delocalizes the lone pair of electrons on the N-4 nitrogen, making it a much weaker base. This effect is well-documented for N-acylpiperazines.

Therefore, it is anticipated that this compound will have two distinct pKa values. The higher pKa value will correspond to the protonation of the N-1 nitrogen (cyclohexyl side), and its value is likely to be in the range of 8-9. The lower pKa value, associated with the protonation of the N-4 nitrogen (nitrobenzoyl side), is expected to be significantly lower, likely in the acidic range (pKa < 3), due to the strong amide resonance.

Theoretical calculations using computational chemistry methods, such as Density Functional Theory (DFT) combined with a suitable solvent model, can provide reliable predictions of pKa values. acs.orgnih.gov Such studies on similar piperazine derivatives have shown good correlation with experimental data. researchgate.net

Table 2: Estimated pKa Values for this compound and Related Compounds

| Compound | Nitrogen Atom | Estimated pKa | Reasoning for Estimation |

| Piperazine | N/A | pKa1: ~9.73, pKa2: ~5.35 | Experimental value for the parent compound. researchgate.net |

| 1-Cyclohexylpiperazine | N-1 (unsubstituted) | ~9.8-10.2 | Electron-donating cyclohexyl group increases basicity. |

| 1-Benzoylpiperazine | N-1 (unsubstituted) | ~7.5-8.0 | Electron-withdrawing benzoyl group on the other nitrogen reduces basicity. |

| This compound | N-1 (cyclohexyl) | ~8.0-9.0 | Electron-withdrawing effect of the 4-nitrobenzoyl group on the distal nitrogen. |

| This compound | N-4 (nitrobenzoyl) | < 3 | Strong electron-withdrawing effect of the 4-nitrobenzoyl group (amide). |

Redox Behavior and Electrochemical Characteristics

The redox behavior of this compound is dominated by the electrochemically active nitroaromatic group. The nitro group is well-known to undergo a series of reduction steps, and its electrochemical characteristics have been extensively studied. acs.org The piperazine and cyclohexyl moieties are generally considered electrochemically inactive within the typical potential windows.

The electrochemical reduction of nitroaromatic compounds is a multi-electron process that is highly dependent on the pH of the medium. acs.org In aprotic media, the reduction often proceeds through a one-electron transfer to form a stable radical anion. In protic media, the reduction is more complex and involves a series of proton and electron transfer steps.

The typical reduction pathway for a nitroaromatic compound (ArNO₂) in aqueous solution is as follows:

Nitro to Nitroso: A two-electron, two-proton reduction to form the nitroso derivative (ArNO).

Nitroso to Hydroxylamine: A further two-electron, two-proton reduction to yield the hydroxylamine derivative (ArNHOH).

Hydroxylamine to Amine: A final two-electron, two-proton reduction to produce the corresponding amine (ArNH₂).

Therefore, the complete reduction of the nitro group to an amino group is a six-electron, six-proton process. The individual reduction steps may be observed as separate voltammetric waves depending on the experimental conditions, such as the pH and the electrode material. researchgate.net The reduction potentials are influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing benzoylpiperazine substituent is expected to facilitate the reduction of the nitro group compared to nitrobenzene itself.

Table 3: Predicted Electrochemical Reduction Steps for this compound in Protic Media

| Reduction Step | Product | Number of Electrons | Number of Protons | General Potential Range (vs. a reference electrode) |

| 1 | 1-Cyclohexyl-4-(4-nitrosobenzoyl)piperazine | 2 | 2 | Less negative potential |

| 2 | 1-Cyclohexyl-4-(4-hydroxylaminobenzoyl)piperazine | 2 | 2 | Intermediate potential |

| 3 | 1-Cyclohexyl-4-(4-aminobenzoyl)piperazine | 2 | 2 | More negative potential |

Exploration of Potential Applications in Chemical and Materials Science Non Biomedical

Applications in Supramolecular Chemistry and Molecular Recognition

The unique architecture of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine, featuring a bulky cyclohexyl group, a central piperazine (B1678402) ring, and an electron-withdrawing nitrobenzoyl moiety, suggests its potential as a versatile building block in the field of supramolecular chemistry.

Design and Synthesis of Molecular Recognition Elements

The distinct electronic and steric properties of this molecule make it a candidate for the design of synthetic receptors. The electron-deficient nitroaromatic ring can participate in π-π stacking interactions with electron-rich aromatic systems. Simultaneously, the piperazine and cyclohexyl groups can engage in hydrogen bonding and van der Waals interactions, respectively. These multiple non-covalent interaction sites could allow for the selective recognition and binding of specific guest molecules.

The synthesis of such molecular recognition elements would typically involve the acylation of 1-cyclohexylpiperazine (B93859) with 4-nitrobenzoyl chloride. This reaction covalently links the two key components, creating the fundamental structure for further elaboration or direct use in recognition studies.

Role in Catalysis

The presence of nitrogen atoms within the piperazine ring and the influence of the nitrobenzoyl group suggest potential applications for this compound and its derivatives in both transition metal catalysis and organocatalysis.

Development as Ligands in Transition Metal Catalysis

The piperazine moiety can act as a bidentate or monodentate ligand, coordinating to transition metal centers. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be tuned by the electron-withdrawing nature of the 4-nitrobenzoyl group. This could be advantageous in catalytic reactions where electron-poor ligands are required to enhance the reactivity of the metal center. Research into related aromatic nitro compounds has shown their potential to influence catalytic activity. researchgate.net

Table 1: Potential Transition Metal Catalysis Applications

| Catalytic Reaction | Potential Role of the Ligand |

|---|---|

| Cross-Coupling Reactions | Modulating the electronic properties of the metal catalyst (e.g., Palladium, Nickel) to influence reaction efficiency and selectivity. |

| Hydrogenation Reactions | Stabilizing the metal catalyst and influencing the stereochemical outcome of the reaction. |

Exploration of Organocatalytic Properties

The piperazine core is a common motif in organocatalysis. The nitrogen atoms can act as Brønsted or Lewis bases, or they can be part of a chiral scaffold to induce enantioselectivity. While this compound itself is achiral, it could serve as a precursor for the synthesis of chiral organocatalysts. The introduction of chiral centers on the cyclohexyl or piperazine rings could lead to catalysts for various asymmetric transformations.

Advanced Materials Development

Incorporation into Polymeric Systems and Composites

There is no published research detailing the incorporation of this compound into any polymeric systems or composites. Information regarding its potential use as a monomer, dopant, or additive to modify the physical or chemical properties of polymers is not available.

Investigation of Optoelectronic Properties for Device Applications (e.g., NLO materials)

No experimental or theoretical studies on the optoelectronic properties of this compound have been found in the reviewed literature. Consequently, there is no data on its potential as a nonlinear optical (NLO) material, including key metrics such as second-order hyperpolarizability (β) or performance in second-harmonic generation (SHG).

Chemical Sensor and Probe Development

Design Principles for Selective Analyte Detection

There is no information available on the use of this compound in the design of chemical sensors. Research on its potential to selectively bind to or interact with specific analytes has not been published.

Exploration of Signal Transduction Mechanisms

As no studies exist on its application as a chemical sensor, there is no information regarding potential signal transduction mechanisms (e.g., colorimetric, fluorescent, or electrochemical changes) upon interaction with an analyte.

Future Research Directions and Concluding Remarks

Identification of Novel and Sustainable Synthetic Routes

The synthesis of N-arylpiperazines and related amides is a cornerstone of medicinal chemistry, and the pursuit of more efficient and environmentally benign methods is a continuous endeavor. For a compound like 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine, future research into its synthesis would likely focus on improving upon traditional acylation methods.

Modern synthetic strategies that offer advantages over classical approaches include:

Palladium-Catalyzed Amination: Facile Pd-catalyzed methodologies have been developed for the efficient synthesis of arylpiperazines under aerobic conditions. organic-chemistry.orgacs.org These methods can tolerate a range of functional groups and have been shown to be effective even with sterically hindered aryl chlorides, providing high yields. organic-chemistry.orgacs.org An eco-friendly adaptation of this approach uses piperazine (B1678402) itself as the solvent, enhancing the cost-effectiveness of the synthesis. organic-chemistry.orgacs.org

Microwave-Assisted and Flow Chemistry: The use of microwave reactors, particularly in continuous flow setups, can dramatically shorten reaction times for the preparation of monosubstituted piperazine derivatives. nih.gov These techniques align with the principles of green chemistry by improving energy efficiency and allowing for easier scalability. nih.gov

One-Pot, Multi-Component Reactions: Efficient one-pot, three-component synthetic routes have been reported for generating highly substituted piperazines with excellent stereoselectivity. acs.org Such methods, which might involve the ring-opening of N-activated aziridines followed by a catalyzed cyclization, offer a streamlined path to complex piperazine scaffolds. acs.org

Visible-Light Photoredox Catalysis: As a mild and green alternative to traditional methods, visible-light photoredox catalysis has emerged for the C-H functionalization and synthesis of piperazines. mdpi.com This approach uses light energy to generate reactive intermediates in a controlled manner, enabling novel bond formations under mild conditions. mdpi.com

Development of Advanced Analytical and Characterization Techniques

The structural confirmation and purity assessment of this compound rely on a suite of advanced analytical techniques. While standard methods provide a solid foundation, ongoing developments aim to enhance sensitivity, resolution, and information content.

Core characterization is typically achieved using:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure, confirming the presence of the cyclohexyl, piperazine, and nitrobenzoyl moieties. nih.govnih.gov The chemical shifts provide insight into the electronic environment of the nuclei; for instance, the aromatic protons of the nitrobenzoyl group are expected at a lower field due to the electron-withdrawing effects of the nitro and carbonyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. nih.gov Fragmentation patterns observed in MS can further corroborate the proposed structure.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final compound and for quantitative analysis. researchgate.net Various detectors, such as UV-Vis (as the nitrobenzoyl chromophore is UV-active) or Evaporative Light Scattering (ELSD), can be employed. researchgate.netjocpr.com Method development often focuses on achieving robust separation from any starting materials or by-products. researchgate.net

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. For this compound, characteristic absorption bands would confirm the presence of the carbonyl (C=O) stretch of the amide and the asymmetric and symmetric stretches of the nitro (NO₂) group. nih.gov

Future advancements in this area may involve the use of hyphenated techniques, such as LC-MS-NMR, for a more comprehensive analysis from a single run. Additionally, chiral chromatography could be essential if stereoisomers of the cyclohexylpiperazine moiety are considered, allowing for their separation and individual characterization. acs.org

| Technique | Application for this compound | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation, verification of covalent framework, and assessment of electronic environment. | nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to confirm molecular formula. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis, and separation from impurities. | researchgate.netjocpr.com |

| Infrared (IR) Spectroscopy | Identification of key functional groups (amide C=O, nitro NO₂). | nih.gov |

| X-ray Diffraction (XRD) | Determination of solid-state conformation and crystal packing. |

Integration with Emerging Technologies in Chemical Science

The study of this compound and its analogs is amplified by the integration of emerging technologies that accelerate discovery and deepen understanding.

Computational Chemistry: In silico methods like molecular docking and molecular dynamics simulations are critical for predicting and rationalizing the interactions of piperazine derivatives with biological targets. nih.govnih.gov These computational studies can model the binding pose of the ligand within a receptor's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to affinity. nih.govwikipedia.org For this specific compound, modeling could explore how the cyclohexyl and nitrobenzoyl groups occupy different pockets of a target protein.

High-Throughput Screening (HTS): The piperazine scaffold is a common feature in compound libraries designed for HTS campaigns. mdpi.com These automated screening efforts allow for the rapid evaluation of thousands of compounds for a specific biological activity. nih.gov Future research could involve synthesizing a library of derivatives based on the this compound core to screen for novel biological functions.

Novel Drug Delivery Systems: Advanced research includes conjugating piperazine-based molecules to sophisticated delivery systems. For instance, piperazine derivatives have been rationally designed for conjugation to proteins like ferritin to create targeted siRNA delivery systems. nih.gov Such technologies could potentially be adapted for compounds like this compound to improve their targeting and pharmacokinetic properties.

Boron-Containing Derivatives: An emerging area in medicinal chemistry is the incorporation of boron, such as in carborane clusters or BODIPY dyes, into known scaffolds. mdpi.com This can enhance metabolic stability, improve receptor affinity through novel interactions, or introduce fluorescent properties for imaging applications. mdpi.com Future work could explore the synthesis of boronated analogs of this compound to unlock new functionalities.

Broader Implications for Fundamental Organic and Physical Chemistry

The structure of this compound provides a platform for investigating fundamental principles of organic and physical chemistry.

Electronic Effects: The compound juxtaposes an electron-donating alkyl group (cyclohexyl) and a strongly electron-withdrawing group (4-nitrobenzoyl) on the same piperazine ring. The 4-nitrobenzoyl moiety significantly decreases the basicity of the adjacent piperazine nitrogen due to the resonance and inductive effects of the nitro and carbonyl groups. nih.gov This modulation of basicity has profound implications for the compound's solubility, receptor-binding profile, and pharmacokinetic properties, as the protonation state at physiological pH is altered. nih.gov Spectroscopic and computational studies can quantify these electronic effects and correlate them with reactivity and biological function. researchgate.net

Intermolecular Interactions: The nitro group is a strong hydrogen bond acceptor, capable of forming C-H···O interactions that can stabilize specific conformers in the solid state and influence crystal packing. These non-covalent interactions are also critical in ligand-receptor binding, where the nitro group can engage with donor sites in a protein's binding pocket.

Summary of Key Research Contributions and Unresolved Challenges

The piperazine ring is recognized as a "privileged structure" in medicinal chemistry, appearing in a vast number of biologically active compounds. mdpi.commdpi.com Research into substituted piperazines has made significant contributions to fields including oncology, neuropharmacology, and infectious diseases. nih.govtandfonline.comresearchgate.net The development of efficient synthetic routes organic-chemistry.orgnih.govacs.org and sophisticated analytical methods nih.govnih.govresearchgate.net has been crucial to this progress.

Key contributions from the broader field relevant to this compound include:

The establishment of structure-activity relationships (SAR) showing how modifications to the piperazine core and its substituents affect biological activity. nih.gov

The use of computational tools to design and optimize piperazine-based ligands with high affinity and selectivity for specific biological targets. nih.govnih.gov

The development of green and sustainable synthetic methodologies that reduce waste and improve efficiency. nih.govmdpi.com

Despite this extensive body of research on the piperazine class, specific public-domain research focused exclusively on this compound (CAS 625411-48-5) is limited. synquestlabs.com While its structure suggests potential applications in areas where similar compounds are active, such as sigma receptor modulation, nih.govwustl.edu detailed biological and pharmacological characterization remains an unresolved challenge. Future work is needed to fully elucidate the compound's specific properties, mechanism of action, and potential therapeutic applications, moving it from a chemical entity to a well-characterized scientific tool.

Q & A

Q. What are the established synthetic routes for 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine, and how can reaction conditions be optimized for yield and purity?

The synthesis of piperazine derivatives typically involves coupling reactions between substituted benzoic acids and piperazine precursors. For example, 1-aroyl-4-(4-methoxyphenyl)piperazines are synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent, with yields optimized by controlling stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time (6–24 hours) . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) enhances purity.

Q. What analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., C–H⋯O interactions in 1-aroyl derivatives) .

- NMR spectroscopy : Confirms substitution patterns (e.g., cyclohexyl and nitrobenzoyl groups via H and C NMR).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] peaks).

- IR spectroscopy : Identifies functional groups (e.g., nitro C=O stretch at ~1680 cm) .

Q. How does the nitrobenzoyl group influence the compound’s physicochemical properties?

The electron-withdrawing nitro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) and influencing logP values (~2.5–3.5). This group also stabilizes the molecule via resonance, affecting reactivity in nucleophilic substitution or reduction reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in receptor binding data for sigma-2 (σ2) receptor ligands like this compound?

Contradictions may arise from assay variability (e.g., radioligand vs. functional assays). Methodological solutions include:

- Competitive binding assays using H-DTG or H-PB28 to validate σ2 affinity .

- Molecular docking studies : Compare binding poses with PB28 analogs to identify critical interactions (e.g., cyclohexyl group positioning in the hydrophobic pocket) .

- Functional assays : Measure intracellular Ca flux or caspase-3 activation to confirm agonism/antagonism .

Q. How do structural modifications (e.g., halogen substitution) impact cytotoxicity in cancer cell lines?

Halogenation (Cl, F, Br) at the benzoyl ring enhances cytotoxicity by increasing electrophilicity and membrane permeability. For example:

- Chlorine substitution : Increases IC values in liver (HepG2) and breast (MCF7) cancer cells by 2–3 fold compared to non-halogenated analogs .

- Fluorine substitution : Improves metabolic stability by reducing CYP450-mediated oxidation . Structure-activity relationship (SAR) studies should use standardized MTT assays with controls for apoptosis (Annexin V/PI staining) .

Q. What methodological approaches are used to study metabolic pathways and metabolite identification?

- In vitro models : Human liver microsomes (HLMs) or hepatocytes incubated with the compound (1–50 µM) to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- LC-HRMS : Detects metabolites via accurate mass (e.g., hydroxylation at the cyclohexyl ring, m/z +16) .

- Isotopic labeling : C or H labels track metabolic stability in vivo (mouse models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.